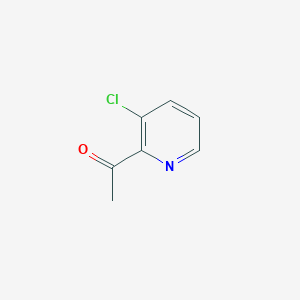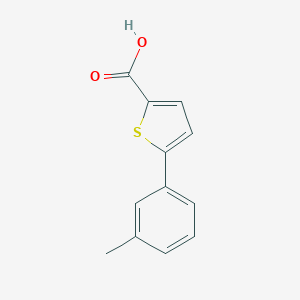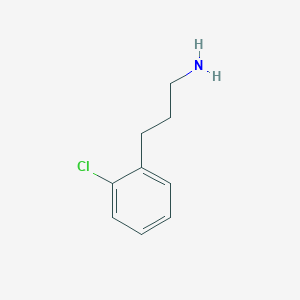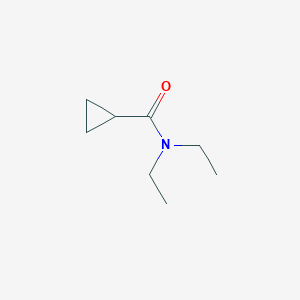
Methyl 4-chloro-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-chloro-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1194-96-3 . It has a molecular weight of 159.57 and its IUPAC name is methyl 4-chloro-1H-pyrrole-2-carboxylate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-1H-pyrrole-2-carboxylate” is 1S/C6H6ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-chloro-1H-pyrrole-2-carboxylate” is a solid substance . It has a melting point range of 100 - 101°C .Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Efficient syntheses of various pyrrole derivatives are possible using methyl 4-chloro-1H-pyrrole-2-carboxylate, enabling access to a library of important pyrrole systems (Dawadi & Lugtenburg, 2011).
- Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and related compounds can be prepared, useful in studying the reactions of oxirane ring opening by heterocyclic amines (Krutošíková et al., 2001).
Catalysis and Chemical Reactions
- Methyl 4-aminopyrrole-2-carboxylates can be synthesized in one-pot mode using a relay catalytic cascade reaction, demonstrating its role in novel catalytic processes (Galenko et al., 2015).
- The synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones showcases the potential for creating α-aminopyrrole derivatives (Galenko et al., 2019).
Structural Studies and Analysis
- Ab initio crystal structure determination of functionalized pyrroles, important as antitumoral agents, highlights the utility of this compound in understanding molecular structures (Silva et al., 2012).
- Infrared spectroscopic and theoretical ab initio studies of methyl pyrrole-2-carboxylate derivatives aid in understanding the molecular structure and conformational isomers (Dubis & Grabowski, 2001).
Antimicrobial Applications
- Some derivatives of methyl pyrrole-3-carboxylate have demonstrated potential as antimicrobial agents, showcasing the compound's relevance in medicinal chemistry (Hublikar et al., 2019).
Crystal Engineering
- Pyrrole-2-carboxylate derivatives have been used in crystal engineering to create supramolecular structures, indicating their utility in material science (Yin & Li, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-chloro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVCFRRQZZMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473998 | |
| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-1H-pyrrole-2-carboxylate | |
CAS RN |
1194-96-3 | |
| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



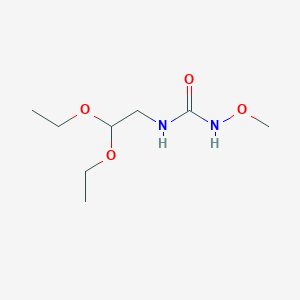


![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)
![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)
